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Compound of Interest

1-Bromo-4-(trans-4-
Compound Name:
pentylcyclohexyl)benzene

Cat. No.: B185862

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the molecular structure of 1-
Bromo-4-(trans-4-pentylcyclohexyl)benzene. By presenting predicted and comparative
experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS), this document serves as a valuable resource for the identification,
characterization, and quality control of this compound and its structural analogs.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for 1-
Bromo-4-(trans-4-pentylcyclohexyl)benzene and its constitutional isomers or related
compounds. This information is crucial for confirming the identity and purity of these molecules
in a laboratory setting.

Table 1: *"H NMR Spectroscopic Data (Predicted and
Comparative)
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Aromatic Cyclohexyl Alkyl Protons
Compound Solvent
Protons (ppm) Protons (ppm) (ppm)

1-Bromo-4-
~2.45 (tt, 1H),
(trans-4-
~7.38 (d, 2H), ~1.85 (m, 4H), ~1.28 (m, 6H),
pentylcyclohexyl) CDCls
~7.09 (d, 2H) ~1.40 (m, 4H), ~0.88 (t, 3H)
benzene
) ~1.05 (m, 2H)
(Predicted)
2.53 (t, 2H), 1.61
1-Bromo-4- 7.37 (d, 2H),
- (sext, 2H), 0.92 CDClIs
propylbenzene 7.04 (d, 2H)
(t, 3H)
1-Bromo-4- 7.40 (d, 2H), 2.62 (q, 2H),
- CDCls
ethylbenzene 7.09 (d, 2H) 1.21 (t, 3H)

Table 2: *C NMR Spectroscopic Data (Predicted and
Comparative)

Aromatic Cyclohexyl Alkyl Carbons

Compound Solvent
Carbons (ppm) Carbons (ppm) (ppm)

1-Bromo-4-
(trans-4-
~145.8, ~131.5, ~43.8, ~37.2, ~36.7, ~32.2,
pentylcyclohexyl) CDCls
~128.6, ~119.8 ~34.5, ~33.8 ~22.8,~14.2
benzene
(Predicted)
4-(trans-4'-
hexylcyclohexyl)-  147.3, 128.5, 44.2,37.1,34.1, 36.8, 32.0, 29.5, cnCl
3
isothiocyanatobe  127.8, 125.5 33.4 22.8,14.2
nzene[1]
1-Bromo-4- 143.2, 131.5,
- 28.5,15.5 CDCls
ethylbenzene 129.8, 119.9

Table 3: IR Spectroscopic Data (Predicted and
Comparative)
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Key Functional ]
Aromatic C-H
Compound Group Stretches C-Br Stretch (cm™?)
( 1 Stretch (cm™?)
cm-

1-Bromo-4-(trans-4- ) )
C-H (aliphatic):

pentylcyclohexyl)benz ~3070 ~650-550
) ~2920, ~2850
ene (Predicted)
Bromobenzene - ~3060 ~680
1-Bromo-4- NO:2 stretch: ~1520,
_ ~3100 ~670
nitrobenzene[2] ~1345

Table 4: Mass Spectrometry Data (Predicted and
Comparative)

Molecular Weight ( Key Fragments

Compound Molecular Formula
g/mol ) (m/z)
1-Bromo-4-(trans-4- 308/310 [M]*, 229 [M-
pentylcyclohexyl)benz ~ Ci7H2sBr 309.28 Br]*, 171 [M-CsHi1-
ene (Predicted) Br]*, 91
1-Bromo-4- 198/200 [M]*, 119 [M-
CoH11Br 199.09
propylbenzene[3] Br]*, 91
1-Bromo-4- 184/186 [M]*, 105 [M-
CsHoBr 185.06
ethylbenzene[4] Br]*, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.7 mL
of a suitable deuterated solvent, such as chloroform-d (CDCIs), in a standard 5 mm NMR
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tube.

'H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a
400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of
approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-
noise ratio, and a relaxation delay of at least 5 seconds to ensure accurate integration.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A
proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 240 ppm) is
necessary. A much larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5
seconds are generally required due to the lower natural abundance and sensitivity of the 13C
nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin,
transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire
the infrared spectrum, typically in the range of 4000-400 cm~1, with a resolution of 4 cm~1. A
background spectrum of the empty sample holder should be collected and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

Data Acquisition (Electron lonization - El): Introduce the sample into the mass spectrometer,
typically via a direct insertion probe or a gas chromatograph (GC) inlet. In the El source, the
sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in
the mass analyzer and detected.

Spectroscopic Validation Workflow
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The following diagram illustrates the logical workflow for the spectroscopic validation of the 1-

Bromo-4-(trans-4-pentylcyclohexyl)benzene structure.

Proposed Structure
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Caption: Workflow for the spectroscopic validation of a chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Validation of 1-Bromo-4-(trans-4-
pentylcyclohexyl)benzene: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b185862#spectroscopic-validation-of-1-
bromo-4-trans-4-pentylcyclohexyl-benzene-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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